4-Methyl-2-(trifluoromethyl)aniline
Overview
Description
4-Methyl-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives which are of significant interest in various fields of chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups, which can influence their reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of 4-Methyl-2-(trifluoromethyl)aniline and related compounds involves various strategies. For instance, a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed using Togni reagent II, which is a user-friendly approach for introducing the trifluoromethoxy group into aromatic compounds . Another method involves the trifluoroacetylation of anilines with ethyl trifluoroacetate, catalyzed by 4-dimethylaminopyridine, which is a convenient and selective process . Additionally, metalation has been identified as a key step for the structural elaboration of trifluoromethoxy-substituted anilines, allowing for site-selective functionalization .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(trifluoromethyl)aniline and its derivatives is characterized by the presence of electron-withdrawing trifluoromethyl or trifluoromethoxy groups. These groups can significantly affect the electronic properties of the molecule, as seen in the study of halogen-bonded complexes, where the molecular electrostatic potential and frontier molecular orbitals are influenced by the presence of these groups . The molecular structure can also dictate the self-assembly and supramolecular behavior of these compounds, as demonstrated by the synthesis of dendrimers incorporating aniline as a peripheral unit .
Chemical Reactions Analysis
The reactivity of 4-Methyl-2-(trifluoromethyl)aniline derivatives is diverse, with the ability to participate in various chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination reactions , while the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline includes fluorination, substitution, and reduction steps . The introduction of trifluoromethoxy groups can also lead to the formation of fluorescent nano-sized aggregates, as observed in halogen-bonded complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)aniline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in liquid crystal derivatives can stabilize certain mesophases and affect properties such as entropy of phase transitions and orientational order parameters . The ability to form nano-sized aggregates and exhibit aggregation-induced emission (AIE) is another notable property of these compounds . Furthermore, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for high yields and environmental friendliness in the production of these materials .
Scientific Research Applications
Liquid Crystal Applications
4-Methyl-2-(trifluoromethyl)aniline derivatives are used in the development of liquid crystals. For instance, 4-trifluoromethyl and 4-trifluoromethoxy derivatives have been found to exhibit stable smectic B and A phases, respectively. These liquid crystalline properties are influenced by the polar nature of these mesogens, stabilizing monolayer smectic states. The smectic A phase of the 4-trifluoromethoxy derivative, in particular, exhibits very high orientational order, highlighting its potential in liquid crystal technology (Miyajima et al., 1995).
Potential in Nonlinear Optics (NLO) Materials
4-Methyl-2-(trifluoromethyl)aniline and its variants have been studied for their potential in NLO materials. Vibrational analyses of these compounds, such as 4-chloro-3-(trifluoromethyl)aniline, through experimental and theoretical approaches, have illustrated their potential in this field. The studies include hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions, suggesting their use in developing new NLO materials (Revathi et al., 2017).
Cytotoxicity and Antitumor Applications
A series of α-aminophosphonates containing the trifluoromethyl aniline moiety have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These compounds have shown promising cytotoxic effects against prostate, breast, cervical, and leukemia cell lines. Particularly, some compounds exhibited high potency against breast cancer cell lines, demonstrating the potential of 4-methyl-2-(trifluoromethyl)aniline derivatives in antitumor applications (Reddy et al., 2017).
Electrophotography
Derivatives of 4-Methyl-2-(trifluoromethyl)aniline have been synthesized for use in electrophotography. For instance, N-(Nitrofluorenylidene)anilines synthesized from nitrofluorenones and substituted anilines, including 2-trifluoromethyl derivatives, showed compatibility with polycarbonate and efficacy as electron transport materials in positive charge electrophotography. Their stability and performance in electrophotographic processes are noteworthy (Matsui et al., 1993).
Safety And Hazards
4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWLYYUBCTQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372221 | |
Record name | 4-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)aniline | |
CAS RN |
87617-23-0 | |
Record name | 4-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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